2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide
Overview
Description
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide is a member of benzofurans.
Scientific Research Applications
Molecular Structure and Synthetic Routes
The molecular framework of 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide relates to various synthetic routes and structural analyses in the realm of medicinal chemistry. Studies have focused on the synthesis of complex molecules incorporating pyrimidine or similar heterocyclic moieties. For instance, Yale and Spitzmiller (1977) explored the reaction of 2-acetoacetamidopyridines with phosgene, leading to novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of pyrimidine derivatives in chemical syntheses (Yale & Spitzmiller, 1977).
Anticancer and Antitumor Activities
Several studies have been conducted to evaluate the antitumor and anticancer activities of compounds structurally related to this compound. Gangjee et al. (2000) designed and synthesized classical analogues with restricted conformations to study their inhibitory activity on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial enzymes in cancer cell proliferation. These compounds showed significant potency against various tumor cell lines in culture, highlighting the therapeutic potential of such molecules in cancer treatment (Gangjee et al., 2000).
Insecticidal Properties
Research into the insecticidal properties of pyrimidine derivatives, such as Fadda et al. (2017), synthesized novel compounds incorporating a thiadiazole moiety for assessment against the cotton leafworm, Spodoptera littoralis. These studies demonstrate the broader applicability of pyrimidine-based compounds beyond medicinal chemistry, offering potential solutions for pest management (Fadda et al., 2017).
Histone Deacetylase Inhibition
Zhou et al. (2008) discovered N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. This compound, showing selectivity for HDACs 1-3 and 11, exhibited significant antitumor activity in vivo and has entered clinical trials. Such findings underscore the potential of pyrimidine derivatives in developing novel epigenetic therapies for cancer (Zhou et al., 2008).
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-5-4-6-13(9-12)22-16(23)10-25-19-18-17(20-11-21-19)14-7-2-3-8-15(14)24-18/h2-9,11H,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKEWNTVXGSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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